Cas no 1029654-17-8 ((2,4,6-Trimethylpyridin-3-yl)boronic acid)

(2,4,6-Trimethylpyridin-3-yl)boronic acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in organic synthesis. Its sterically hindered pyridine core enhances stability and selectivity in coupling reactions, making it valuable for constructing complex heterocyclic frameworks. The compound exhibits good solubility in common organic solvents, facilitating handling in catalytic systems. Its boronic acid moiety reacts efficiently with aryl or vinyl halides under mild conditions, enabling the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The trimethyl substitution pattern further improves shelf life by reducing decomposition risks. This reagent is particularly useful in medicinal chemistry for introducing pyridine motifs into target molecules.
(2,4,6-Trimethylpyridin-3-yl)boronic acid structure
1029654-17-8 structure
Product Name:(2,4,6-Trimethylpyridin-3-yl)boronic acid
CAS No:1029654-17-8
MF:C8H12BNO2
MW:164.997382164001
CID:1040936
PubChem ID:2763091
Update Time:2025-10-28

(2,4,6-Trimethylpyridin-3-yl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (2,4,6-Trimethylpyridin-3-yl)boronic acid
    • 2,4,6-Trimethylpyridine-3-boronic acid
    • B-(2,4,6-trimethyl-3-pyridinyl)Boronic acid
    • 2,4,6-Trimethylpyridin-3-ylboronic acid
    • 1029654-17-8
    • AKOS006286335
    • (2,4,6-trimethylpyridin-3-yl)boronicAcid
    • FD10143
    • DB-058896
    • JIRJWTLUYBSLGP-UHFFFAOYSA-N
    • SCHEMBL14853129
    • DTXSID40376731
    • MDL: MFCD07438048
    • Inchi: 1S/C8H12BNO2/c1-5-4-6(2)10-7(3)8(5)9(11)12/h4,11-12H,1-3H3
    • InChI Key: JIRJWTLUYBSLGP-UHFFFAOYSA-N
    • SMILES: OB(C1C(C)=NC(C)=CC=1C)O

Computed Properties

  • Exact Mass: 165.09600
  • Monoisotopic Mass: 165.0961088g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.4Ų

Experimental Properties

  • PSA: 53.35000
  • LogP: -0.31340

(2,4,6-Trimethylpyridin-3-yl)boronic acid Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(2,4,6-Trimethylpyridin-3-yl)boronic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029188130-1g
(2,4,6-Trimethylpyridin-3-yl)boronic acid
1029654-17-8 95%
1g
$1113.20 2023-09-04

Additional information on (2,4,6-Trimethylpyridin-3-yl)boronic acid

(2,4,6-Trimethylpyridin-3-yl)boronic Acid: A Comprehensive Overview

The compound with CAS No. 1029654-17-8, commonly referred to as (2,4,6-Trimethylpyridin-3-yl)boronic acid, is a significant molecule in the field of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. In this article, we will delve into its structure, synthesis, properties, and recent advancements in its utilization.

(2,4,6-Trimethylpyridin-3-yl)boronic acid is a derivative of pyridine, a six-membered aromatic heterocyclic compound with one nitrogen atom. The presence of three methyl groups at positions 2, 4, and 6 on the pyridine ring imparts steric hindrance and electronic effects that influence its reactivity and stability. The boronic acid group (-B(OH)₂) attached at position 3 of the pyridine ring is a key functional group that enables this compound to participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are pivotal in organic synthesis and have been extensively utilized in the construction of complex molecules with high precision.

Recent studies have highlighted the importance of (2,4,6-Trimethylpyridin-3-yl)boronic acid in the development of advanced materials. For instance, researchers have explored its role in the synthesis of novel boron-containing polymers and hybrid materials. These materials exhibit unique mechanical and electronic properties, making them promising candidates for applications in electronics, optics, and energy storage devices.

The synthesis of (2,4,6-Trimethylpyridin-3-yl)boronic acid typically involves multi-step processes that require careful optimization to ensure high yields and purity. One common approach involves the hydroboration of an appropriately substituted pyridine derivative followed by oxidation to introduce the boronic acid group. The steric bulk introduced by the methyl groups can pose challenges during these reactions; however, recent advancements in catalytic systems and reaction conditions have significantly improved the efficiency of these processes.

In terms of applications, (2,4,6-Trimethylpyridin-3-yl)boronic acid has found utility in drug discovery efforts due to its ability to act as a versatile building block in medicinal chemistry. Its participation in cross-coupling reactions allows for the rapid assembly of diverse molecular frameworks that can be screened for biological activity. Additionally, this compound has been employed as a precursor in the synthesis of fluorescent sensors and imaging agents for biomedical applications.

Recent research has also focused on understanding the electronic properties of (2,4,6-Trimethylpyridin-3-yl)boronic acid. Computational studies have revealed that the methyl substituents on the pyridine ring significantly influence the molecule's electron distribution and reactivity. These insights have been instrumental in designing new synthetic routes that exploit these properties for targeted applications.

In conclusion, (2,4,6-Trimethylpyridin-3-yl)boronic acid (CAS No. 1029654-17-8) is a versatile compound with a wide range of applications across multiple scientific disciplines. Its unique structure and functional groups make it an invaluable tool in organic synthesis and materials science. As research continues to uncover new potential uses for this compound

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